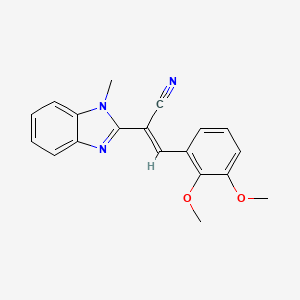
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects in various animal models. In cancer research, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to exhibit antimicrobial activity against a range of bacteria, including MRSA. Additionally, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages as a research tool, including its potent anticancer activity, broad-spectrum antimicrobial activity, and anti-inflammatory effects. However, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the research on 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of interest is the development of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile analogs with improved pharmacological properties and reduced toxicity. Another area of research is the investigation of the synergistic effects of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile with other anticancer agents, such as chemotherapy drugs or immunotherapies. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile and its potential therapeutic applications in various fields of medicine.
Synthesis Methods
The synthesis of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile as a yellow crystalline solid.
Scientific Research Applications
3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer effects, 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been investigated for its antimicrobial and anti-inflammatory properties. 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). 3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-22-16-9-5-4-8-15(16)21-19(22)14(12-20)11-13-7-6-10-17(23-2)18(13)24-3/h4-11H,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAMULSIRCBUAV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=C(C(=CC=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=C(C(=CC=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5495431.png)
![7-(1-benzofuran-5-ylcarbonyl)-N-ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495433.png)
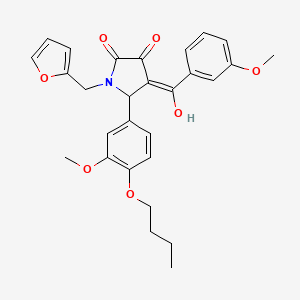
![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495450.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5495454.png)
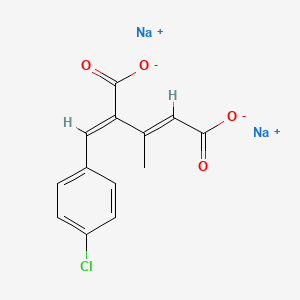
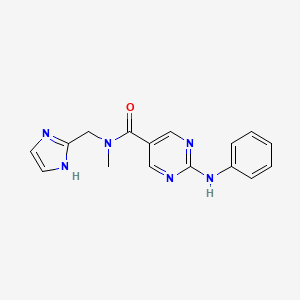
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5495484.png)
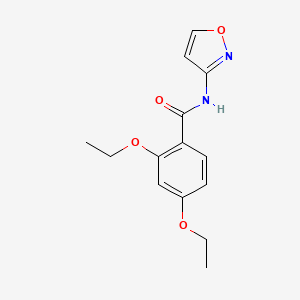
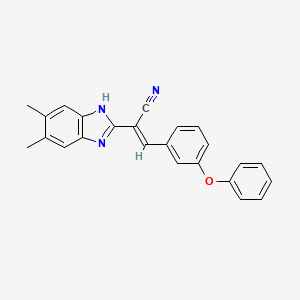
![2-{2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5495518.png)
![(2-{4-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5495527.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5495530.png)